4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid
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Overview
Description
“4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid” is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as “Benzenebutanoic acid, 4-methoxy-” and "(4-Methoxyphenyl)-4-butyric acid" .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 194.2271 . More detailed properties such as melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Synthesis and Chemical Transformations
- A mild and efficient organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, has been developed through the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr without phase transfer catalysis. The process allows for the direct crystallization of 4-(4-hydroxyphenyl)butanoic acid from the reaction mixture, showcasing an environmentally friendly approach to chemical synthesis (Delhaye et al., 2006).
- A new one-pot multistep process using multifunctional catalysts has been established for the synthesis of fine chemicals, including 4-(4-methoxyphenyl)-2-butanone. This process highlights the potential of process intensification with multifunctional solid catalysts to significantly decrease the environmental impact, compared to conventional manufacturing methods (Climent et al., 2010).
Novel Compound Synthesis
- Research into the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides has been conducted, showcasing a series of compounds with potent urease inhibitory activity. This work demonstrates the synthesis of a compound starting from 4-(1H-indol-3-yl)butanoic acid, indicating the versatility of 4-substituted butanoic acid derivatives in medicinal chemistry (Nazir et al., 2018).
Material Science Applications
- Phloretic acid (a derivative related by structural similarity to 4-[4-methoxy-3-(propan-2-yl)phenyl]butanoic acid) has been explored as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation. This study presents a sustainable alternative to phenol, highlighting the potential of phenolic compounds in material science applications (Trejo-Machin et al., 2017).
Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the carbon atoms involved in the bond formation.
Mode of Action
In the context of Suzuki–Miyaura coupling, the compound may interact with its targets (carbon atoms) through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway would be the formation of new organic compounds.
Pharmacokinetics
It’s known that the compound is used in organic synthesis , suggesting that its bioavailability would depend on the specific conditions of the synthesis process.
Result of Action
The result of the compound’s action in the context of Suzuki–Miyaura coupling is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds .
Properties
IUPAC Name |
4-(4-methoxy-3-propan-2-ylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10(2)12-9-11(5-4-6-14(15)16)7-8-13(12)17-3/h7-10H,4-6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOQMJFEYSBSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)CCCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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